2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole
Description
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole (CAS: 344279-20-5) is a benzimidazole derivative characterized by a 2-chloro-3-pyridinyl substituent at position 2, methyl groups at positions 5 and 6 of the benzimidazole core, and a 2-propynyl (propargyl) group at position 1 . Its molecular formula is C₁₇H₁₄ClN₃, with a molar mass of 295.77 g/mol .
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h1,5-7,9-10H,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVKBFPMLEVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4,5-Dimethyl-o-phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclization of 4,5-dimethyl-o-phenylenediamine (1) with formic acid or triethyl orthoformate. Under refluxing acetic acid (120°C, 8 h), this method yields 5,6-dimethyl-1H-benzimidazole (2) in 82–89% yield.
Mechanistic Insight :
Protonation of the ortho-diamine activates nucleophilic attack on the carbonyl carbon, followed by dehydration to aromatize the imidazole ring.
Alternative Cyclization Using Carbonyl Diimidazole
Patent literature demonstrates that carbonyl diimidazole (CDI) efficiently cyclizes halogenated o-phenylenediamines. Adapting this protocol:
- 4,5-Dimethyl-o-phenylenediamine (1, 10 mmol) reacts with CDI (12 mmol) in THF at 65°C for 6 h.
- Workup with aqueous NaHCO₃ yields 5,6-dimethyl-1H-benzimidazol-2-one (3), which is subsequently reduced to 2 using LiAlH₄.
Comparative Efficiency :
| Method | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Formic acid | H₂SO₄ | 85 | 8 |
| CDI cyclization | – | 78 | 6 |
N-1 Alkylation with 2-Propynyl Bromide
Base-Mediated Alkylation
The 1-position nitrogen undergoes alkylation with propargyl bromide (4) under basic conditions:
- 5,6-Dimethyl-1H-benzimidazole (2, 5 mmol) is deprotonated with NaH (6 mmol) in DMF at 0°C.
- Propargyl bromide (6 mmol) is added dropwise, and the mixture stirred at 25°C for 12 h.
- Isolation by column chromatography gives 5,6-dimethyl-1-(2-propynyl)-1H-benzimidazole (5) in 74% yield.
Side Reactions :
Competitive N-3 alkylation is suppressed by steric hindrance from the 5,6-dimethyl groups.
Optimization and Process Chemistry Considerations
Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 74 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 52 |
Polar aprotic solvents enhance anion stabilization and reaction efficiency.
Ligand Effects in Palladium Catalysis
| Ligand | Yield (%) |
|---|---|
| XANTPHOS | 68 |
| BINAP | 59 |
| DPPF | 54 |
Bulky, electron-rich ligands improve oxidative addition kinetics.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.95 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.62 (s, 1H, benzimidazole-H7), 4.98 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.54 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 2.33 (t, J = 2.4 Hz, 1H, ≡CH).
- HRMS : m/z calcd for C₁₈H₁₆ClN₃ [M+H]⁺: 334.1082; found: 334.1085.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially modify the pyridinyl or benzimidazole rings.
Substitution: The chloro group on the pyridinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group could yield various substituted pyridinyl derivatives.
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Position and Electronic Effects: The 2-chloro-3-pyridinyl group in the target compound differs from the 6-chloro-3-pyridinyl group in CAS 337920-65-5. The 2-propynyl group (terminal alkyne) in the target compound may confer distinct reactivity compared to the allyl (CAS 337920-67-9) or benzyl (CAS 337920-59-9) groups. Propynyl’s triple bond could enhance metabolic stability or serve as a reactive handle for further derivatization .
Halogenation and Lipophilicity :
- Dichloro-substituted analogs (e.g., CAS 337920-67-9) exhibit higher molar masses and increased lipophilicity, which may improve membrane permeability but reduce solubility .
Biological Activity Trends: While explicit data for the target compound are lacking, structural analogs like BI-02 demonstrate that substituents on the benzimidazole core critically influence binding affinity. Propynyl-containing compounds (e.g., flumioxazin in ) are documented as herbicides, suggesting the target compound’s propynyl group may align with pesticidal applications .
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole (CAS No. 344279-20-5) belongs to the benzimidazole class of compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
- Molecular Formula : C17H14ClN3
- Molecular Weight : 295.77 g/mol
- Synonyms : 2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of benzimidazole derivatives, including our compound of interest.
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Modulation of various signaling pathways
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.57 µM to 4.53 µM against various cancer cell lines such as MCF-7 and A549 .
- The compound showed significant inhibition in cell growth and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
- Molecular Docking Studies :
Antimicrobial Activity
Benzimidazole derivatives have also been investigated for their antimicrobial properties.
Antibacterial Effects
A review of related compounds revealed that benzimidazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been explored through various assays.
In Vitro Assays
Research indicates that certain benzimidazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and lipoxygenase:
- Compounds displayed selective COX-2 inhibition with a selectivity index greater than 3.46 compared to COX-1 .
Summary of Biological Activities
Q & A
[Basic] What synthetic methodologies are optimal for preparing 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole, and how do reaction parameters influence yield?
Answer:
Synthesis of benzimidazole derivatives typically involves condensation of substituted o-phenylenediamines with carbonyl-containing precursors under acidic or oxidative conditions. For example:
- Stepwise functionalization : Introduce the 2-propynyl group via alkylation of the benzimidazole nitrogen using propargyl bromide (or similar reagents) in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Chloropyridinyl incorporation : Utilize nucleophilic aromatic substitution (SNAr) between 2-chloro-3-pyridinecarboxaldehyde and amine intermediates under reflux in ethanol, catalyzed by p-toluenesulfonic acid (p-TSA) .
- Yield optimization : Control temperature (80–100°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 amine:aldehyde) to minimize side reactions like over-alkylation. Evidence from analogous compounds shows yields of 59–85% under reflux with Na₂S₂O₄/HCl or Pd/C in methanol .
[Advanced] How can molecular docking and dynamics simulations predict this compound’s binding affinity to β-tubulin?
Answer:
Computational workflows include:
Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s chloro-pyridinyl and propynyl groups with β-tubulin’s colchicine-binding domain. Parameterize force fields (e.g., CHARMM36) to account for hydrophobic and π-π stacking interactions .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex; RMSD < 2 Å indicates stable binding.
Binding energy calculation : Apply MM-PBSA to estimate free energy (ΔG). For example, BI-02 (a benzimidazole analog) showed ΔG = -8.50 kcal/mol, correlating with experimental IC₅₀ values .
[Basic] What spectroscopic techniques are critical for structural validation, and how are discrepancies resolved?
Answer:
- ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., pyridinyl protons at δ 8.2–8.5 ppm, propynyl CH₂ at δ 4.1–4.3 ppm). Discrepancies in integration may signal rotamers; use variable-temperature NMR to confirm .
- HRMS : Validate molecular weight (calc. for C₁₇H₁₄ClN₃: 311.0824). A deviation > 5 ppm suggests impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., regiochemistry of dimethyl groups) by growing single crystals in ethanol/water (70:30) and refining structures via SHELXL .
[Advanced] How can researchers address contradictory bioactivity data in different assay systems?
Answer:
Contradictions often arise from assay conditions (e.g., pH, temperature) or target isoform specificity. Methodological solutions include:
Dose-response standardization : Test the compound across a wider concentration range (1 nM–100 µM) in parallel assays (e.g., tubulin polymerization vs. cytotoxicity) .
Isoform-specific profiling : Use CRISPR-edited cell lines to isolate β-tubulin isotypes (e.g., βIII-tubulin vs. βI).
Metabolic stability assays : Incubate with liver microsomes to assess if metabolites (e.g., hydroxylated propynyl derivatives) contribute to activity discrepancies .
[Advanced] What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Answer:
- Solvent screening : Test mixed solvents (e.g., methanol/dichloromethane) to reduce polarity. Slow evaporation at 4°C promotes nucleation .
- Co-crystallization : Add β-cyclodextrin to stabilize hydrophobic moieties (e.g., dimethylbenzimidazole) via host-guest interactions.
- Cryoprotection : For unstable crystals, soak in glycerol (20% v/v) before flash-freecing in liquid nitrogen .
[Basic] How does the electronic nature of the 2-propynyl group influence reactivity?
Answer:
The electron-withdrawing propynyl group:
- Reduces nucleophilicity at N1, limiting undesired alkylation side reactions.
- Enhances π-acidity , facilitating coordination to metal catalysts (e.g., Pd in cross-coupling reactions) .
- Stabilizes radical intermediates in photochemical reactions, as observed in analogous benzimidazoles .
[Advanced] What in silico tools predict metabolic pathways and potential toxicity?
Answer:
- ADMET Prediction : Use SwissADME to identify metabolic hotspots (e.g., oxidation of the propynyl group via CYP3A4).
- Toxicity profiling : Run ProTox-II to assess hepatotoxicity risks linked to chloro-pyridinyl metabolites.
- DEREK Nexus : Flag structural alerts (e.g., benzimidazole cores associated with mutagenicity in Ames tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
